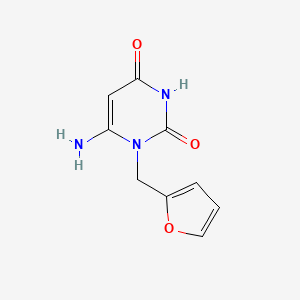

6-氨基-1-(2-呋喃甲基)嘧啶-2,4(1H,3H)-二酮

描述

The compound 6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione is a chemical entity characterized by a pyrimidine dione core structure substituted with an amino group and a furylmethyl group. This structure falls within the class of pyrimidines, which are notable for their presence in many biological compounds and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives, similar to the target compound, often involves the reaction of amino uracils with various reagents. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4-dione with 1,3-diketones can lead to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, showcasing the reactivity of the amino group in position 6 of the pyrimidine ring towards cyclization reactions (E. B. Tsupak et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by significant π-electron density, particularly around the pyrrole ring when present. This electron richness facilitates various cyclization reactions and influences the chemical behavior of the compound (E. B. Tsupak et al., 2003).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, including cyclization with diketones, transformation under thermal or catalytic conditions, and interactions with amines and aldehydes. These reactions are pivotal for modifying the pyrimidine core and introducing functional groups that can enhance biological activity (E. B. Tsupak et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, can vary significantly with structural modifications. For example, the introduction of different substituents can lead to a broad range of solubility values in various solvents, which is crucial for their application in medicinal chemistry (M. Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are influenced by their structural features, such as the presence of amino groups, which can participate in nucleophilic reactions, or the substitution pattern, which affects their electronic properties and reactivity towards electrophiles. These characteristics are essential for understanding the chemical behavior and potential applications of these compounds (E. B. Tsupak et al., 2003).

科学研究应用

合成和化学应用

- 取代嘧啶的简便构建:该化合物用于合成取代嘧啶,这是一类具有多种应用的重要化学物质。Hamama 等人(2012 年)证明了烯胺尿嘧啶(包括 6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮)转化为嘧啶并[4,5-d]嘧啶-2,4-二酮环系 (Hamama、Ismail、Al-Saman 和 Zoorob,2012)。

- 吡啶并[2,3-d]嘧啶衍生物合成:Tsupak 等人(2003 年)重点研究了 6-氨基-1,3-二甲基吡咯并[3,4-d]嘧啶-2,4-二酮与 1,3-二酮的反应,形成嘧啶并[4',5':3,4]吡咯并[1,2-b]哒嗪-2,4(1H,3H)-二酮,它们因其富含 π 电子的性质而具有重要意义 (Tsupak、Shevchenko、Pozharskii 和 Tkachenko,2003)。

绿色化学和催化

- 合成的绿色方法:Ahadi 等人(2014 年)探索了一种使用 6-氨基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮合成二氢呋喃吡啶并[2,3-d]嘧啶的绿色方法。这种方法对于避免纯化过程中的色谱法和重结晶具有重要意义 (Ahadi、Kamranifard、Armaghan、Khavasi 和 Bazgir,2014)。

光学和非线性光学应用

- 光学和非线性光学 (NLO) 应用:Mohan 等人(2020 年)使用 6-氨基-1,3-二甲基嘧啶-2,-4(1H, 3H)-二酮合成了新型的基于嘧啶的双尿嘧啶衍生物。由于其显着的 NLO 特性,这些化合物在光学和 NLO 器件制造中显示出有希望的潜力 (Mohan、Choudhary、Kumar、Muhammad、Das、Singh、Al-Sehemi 和 Kumar,2020)。

超分子化学

- 超分子组装体:Fonari 等人(2004 年)在合成新型嘧啶衍生物时使用了与查询化合物相关的 6-氨基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基磺酰胺酸。这些衍生物被研究作为共结晶的配体,形成氢键超分子组装体 (Fonari、Simonov、Chumakov、Bocelli、Ganin 和 Yavolovskii,2004)。

药物研究

- 抗菌活性:Sharma 等人(2011 年)合成了新型的嘧啶-2,4-(1H,3H)-二酮并评估了它们的抗菌活性。他们的研究表明,此类化合物可能是治疗感染的有效剂 (Sharma、Shrivastava、Singla 和 Bhat,2011)。

属性

IUPAC Name |

6-amino-1-(furan-2-ylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h1-4H,5,10H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRQDNKXGRCCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(2-furylmethyl)pyrimidine-2,4(1H,3H)-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)